(3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacidhydrochloride
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Overview
Description
(3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacidhydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chlorine atom at the 7th position and a carboxylic acid group at the 3rd position of the tetrahydroisoquinoline ring system. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacidhydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of a chlorinated precursor, which undergoes cyclization in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The final product is typically purified using techniques such as crystallization or chromatography to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
(3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroisoquinoline derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline derivatives with different substituents.
Scientific Research Applications
(3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacidhydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacidhydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Lacks the chlorine atom at the 7th position.
(3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Contains a bromine atom instead of chlorine.
(3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Lacks the hydrochloride group.
Uniqueness
The presence of the chlorine atom at the 7th position and the hydrochloride group in (3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacidhydrochloride imparts unique chemical properties, such as increased reactivity and solubility, making it distinct from similar compounds. These properties enhance its utility in various scientific and industrial applications.
Properties
Molecular Formula |
C10H11Cl2NO2 |
---|---|
Molecular Weight |
248.10 g/mol |
IUPAC Name |
(3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H10ClNO2.ClH/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8;/h1-3,9,12H,4-5H2,(H,13,14);1H/t9-;/m0./s1 |
InChI Key |
SNDWOMDRTYSCRS-FVGYRXGTSA-N |
Isomeric SMILES |
C1[C@H](NCC2=C1C=CC(=C2)Cl)C(=O)O.Cl |
Canonical SMILES |
C1C(NCC2=C1C=CC(=C2)Cl)C(=O)O.Cl |
Origin of Product |
United States |
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